
Ethyl 3-((2-nitrophenyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((2-nitrophenyl)amino)propanoate is an organic compound with the molecular formula C11H13NO4 It is an ester derivative that contains a nitrophenyl group attached to an amino propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((2-nitrophenyl)amino)propanoate typically involves the reaction of 2-nitroaniline with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise temperature and pressure control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((2-nitrophenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 3-((2-aminophenyl)amino)propanoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 3-((2-nitrophenyl)amino)propanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 3-((2-nitrophenyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-((2-nitrophenyl)amino)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester moiety can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure with a fluorine substituent.
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure with a methyl substituent
Uniqueness
Ethyl 3-((2-nitrophenyl)amino)propanoate is unique due to its specific combination of a nitrophenyl group and an amino propanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
ethyl 3-(2-nitroanilino)propanoate |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)7-8-12-9-5-3-4-6-10(9)13(15)16/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
CSCGZBMIVYYGRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


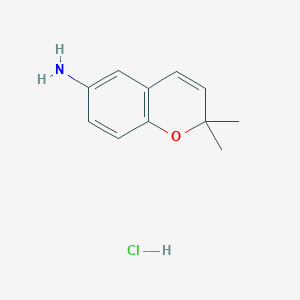
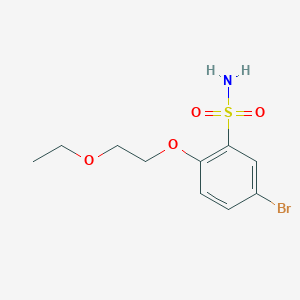
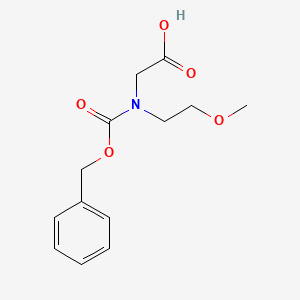
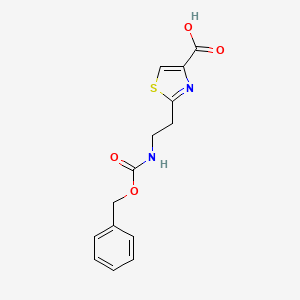
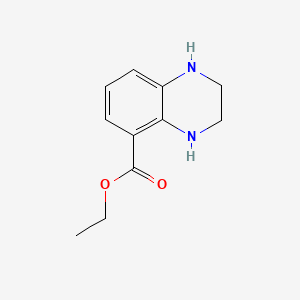
![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
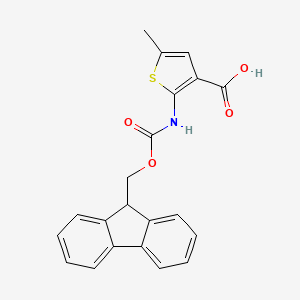
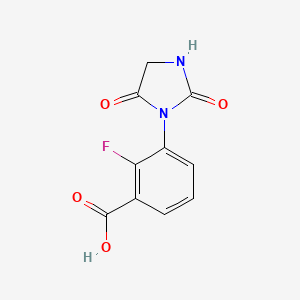
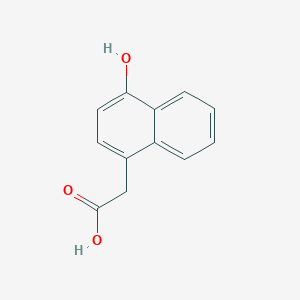
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
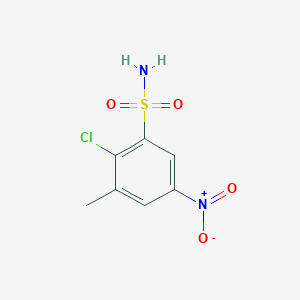
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)
